physical properties of Maleic anhydride-d2
physical properties of Maleic anhydride-d2
An In-depth Technical Guide to the Physical Properties of Maleic Anhydride-d2
Introduction to Maleic Anhydride-d2
Maleic anhydride-d2 (furan-2,5-dione-d2), with the chemical formula C₄D₂O₃, is the deuterated isotopologue of maleic anhydride.[1] In this molecule, the two vinyl hydrogen atoms are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution makes it an invaluable tool for researchers in various fields, particularly in mechanistic studies, polymer science, and as a substrate in chemical reactions like the Diels-Alder reaction where kinetic isotope effects can be investigated.[1]
The substitution of protium with deuterium imparts a slight but measurable change in the molecule's physical properties, primarily its molecular weight and vibrational frequencies, while leaving its fundamental chemical reactivity largely unchanged. Understanding these properties is critical for its correct identification, handling, and application in experimental design. This guide serves as a comprehensive technical resource, providing an in-depth analysis of the core physical and spectroscopic properties of Maleic Anhydride-d2, complete with validated experimental protocols for its characterization.
Core Physical Properties
The fundamental physical characteristics of Maleic Anhydride-d2 are summarized below. These properties are benchmarked against its non-deuterated analogue, Maleic Anhydride (C₄H₂O₃), to highlight the effects of isotopic substitution. The primary difference arises from the increased mass of deuterium (approx. 2 g/mol ) compared to protium (approx. 1 g/mol ).
| Property | Maleic Anhydride-d2 | Maleic Anhydride (for comparison) | Rationale for Property |
| Chemical Formula | C₄D₂O₃ | C₄H₂O₃ | Deuterium (D) replaces Hydrogen (H) at the vinyl positions. |
| Molecular Weight | 100.07 g/mol [1] | 98.06 g/mol [2] | The increased mass of two deuterium atoms over two protium atoms. |
| Appearance | White solid[3] | Colorless or white crystalline solid (needles, flakes, pellets).[4][5][6] | Isotopic substitution does not affect the macroscopic crystalline appearance. |
| Melting Point | 51 - 56 °C[7] | 52.8 °C[4] | Isotopic substitution has a minimal effect on intermolecular forces and crystal packing. |
| Boiling Point | ~202 °C (expected) | 202 °C[4] | Boiling point is primarily dictated by molecular weight and polarity, with minimal change upon deuteration. |
| Density | ~1.50 g/cm³ (estimated) | 1.48 g/cm³[4] | The molecule has a higher mass within a virtually identical molecular volume, leading to a slight increase in density. |
| Odor | Acrid, choking[2][4] | Acrid, irritating, choking[2][4] | Odor is a function of chemical structure and is unaffected by deuteration. |
| Solubility | Reacts with water to form maleic acid-d2. Soluble in many organic solvents. | Reacts with water.[4] Soluble in acetone (227 g/100g ), chloroform (52.5 g/100g ), benzene (50 g/100g ).[8] | The polarity and functional groups are unchanged, leading to similar solubility profiles in non-protic solvents. It will react with protic solvents like alcohols. |
| Vapor Pressure | ~0.2 hPa @ 22 °C | 0.2 hPa @ 22 °C[3] | Vapor pressure is not significantly influenced by this isotopic substitution. |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is the cornerstone of verifying the identity, isotopic enrichment, and purity of Maleic Anhydride-d2. The key distinction from its hydrogenated counterpart lies in the predictable changes in its mass spectrum, and its IR and NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides a direct confirmation of successful deuteration by measuring the molecular mass.
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Expected Molecular Ion (M⁺): For Maleic Anhydride-d2, the molecular ion peak will appear at m/z = 100.07 .
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Reference (C₄H₂O₃): The non-deuterated analogue shows a molecular ion peak at m/z = 98.06 .[8]
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Significance: The two-mass-unit shift is definitive evidence of the incorporation of two deuterium atoms. The relative intensities of the m/z 98, 99, and 100 peaks can be used to quantify the degree of isotopic enrichment.
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to the change in vibrational energy of chemical bonds. The replacement of the C-H bond with the heavier C-D bond is the most significant observable change.
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Key Diagnostic Peak: The C-D stretching vibration is expected to appear in the range of 2200-2300 cm⁻¹ .
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Absent Peak: The corresponding C-H stretching vibration for the vinyl group in standard maleic anhydride, typically found around 3100-3130 cm⁻¹ , will be absent or significantly diminished.[8]
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Conserved Peaks: The strong, characteristic anhydride C=O stretching peaks will remain largely unaffected and are typically observed as a pair of bands around 1770 cm⁻¹ and 1850 cm⁻¹ .[8][9] An FTIR spectrum for Maleic Anhydride-d2 is available for reference.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most unambiguous structural confirmation.
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¹H NMR: The defining characteristic of a highly enriched Maleic Anhydride-d2 sample is the complete absence of the singlet peak in the vinyl region (δ ≈ 7.05 ppm) , which is prominent in the spectrum of standard maleic anhydride.[8] The presence of a small residual peak in this region indicates incomplete deuteration.
-
¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, two signals are expected, similar to the non-deuterated version (olefinic carbon at ~136.8 ppm and carbonyl carbon at ~164.6 ppm).[8] However, the signal for the deuterated olefinic carbons (C=C) will appear as a multiplet (typically a triplet for a C-D bond) due to ¹³C-²H spin-spin coupling. This coupling provides further confirmation of deuteration at that specific carbon position.
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²H (Deuterium) NMR: A deuterium NMR spectrum would show a single resonance in the vinyl region (δ ≈ 7.05 ppm), confirming the chemical environment of the incorporated deuterium.
Experimental Methodologies & Validation
The following protocols are standardized procedures for verifying the physical and spectroscopic properties of Maleic Anhydride-d2. Adherence to these methods ensures data integrity and reproducibility.
Protocol: Melting Point Determination
This method provides a rapid assessment of purity. A sharp, well-defined melting range is indicative of a pure substance.
Causality: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.
Methodology:
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Sample Preparation: Finely crush a small amount of the white solid Maleic Anhydride-d2 into a powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder to load a small sample (2-3 mm in height). Tap the sealed end of the tube on a hard surface to pack the sample tightly.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Begin heating at a rapid rate to approximately 15-20 °C below the expected melting point (51-56 °C).[7]
-
Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
-
Validation: A pure sample should exhibit a sharp melting range of ≤ 1 °C.
Protocol: Spectroscopic Sample Preparation and Analysis
This workflow outlines the preparation of a sample for comprehensive spectroscopic analysis to confirm identity and deuteration.
Causality: Each spectroscopic technique requires a specific sample state (solution or solid) and concentration for optimal signal acquisition. The choice of solvent is critical in NMR to avoid interfering signals.
Methodology:
-
¹H and ¹³C NMR Analysis: a. Solvent Selection: Choose a deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or acetone-d6. Chloroform-d is a common choice. b. Sample Preparation: Dissolve 5-10 mg of Maleic Anhydride-d2 in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube. c. Acquisition: Acquire a ¹H NMR spectrum. Confirm the absence of a signal at ~7.05 ppm. Following this, acquire a proton-decoupled ¹³C NMR spectrum. d. Validation: The ¹H spectrum should lack the vinyl proton signal, and the ¹³C spectrum should show the two expected resonances, with the olefinic carbon signal potentially showing C-D coupling.
-
FTIR Analysis (Attenuated Total Reflectance - ATR): a. Sample Preparation: Place a small, representative amount of the solid Maleic Anhydride-d2 directly onto the crystal of an ATR-FTIR spectrometer. b. Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum. c. Data Processing: Perform a background scan first, then ratio the sample scan against the background. d. Validation: The resulting spectrum should show the absence of the C-H stretch (~3100 cm⁻¹) and the presence of a C-D stretch (~2200-2300 cm⁻¹), alongside the conserved C=O anhydride peaks.
Visualization of Workflows
The following diagram illustrates the logical flow for the comprehensive characterization of a new batch of Maleic Anhydride-d2.
Caption: Logical workflow for the physical and spectroscopic validation of Maleic Anhydride-d2.
Handling, Storage, and Safety
As a Senior Application Scientist, it is imperative to emphasize proper handling procedures.
-
Reactivity: Maleic Anhydride-d2 is corrosive and reacts with water and moisture to form maleic acid-d2.[4][11] This hydrolysis can compromise sample integrity. All handling should be done in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and using dry glassware.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, away from light and moisture, to prevent degradation.[12]
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Safety: It is classified as a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation or allergic reactions if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
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Wikipedia. Maleic anhydride. [Link]
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PubChem. Maleic Anhydride | C4H2O3 | CID 7923. [Link]
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Study.com. Maleic Anhydride Density, Uses & Structure. [Link]
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ResearchGate. Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. [Link]
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Zibo Anquan Chemical Co., Ltd. Data display of infrared spectral maleic anhydride ir peaks. [Link]
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CHEMICAL POINT. Maleic anhydride-d2. [Link]
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PubChem. Maleic anhydride-d2 | C4H2O3 | CID 13000553. [Link]
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